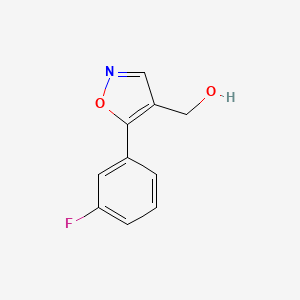

(5-(3-Fluorophenyl)isoxazol-4-yl)methanol

Description

Properties

IUPAC Name |

[5-(3-fluorophenyl)-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-9-3-1-2-7(4-9)10-8(6-13)5-12-14-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFAPTYNDWETRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective [3+2] Cycloaddition Using Functionalized Halogenoximes

A highly effective approach to synthesize 5-fluoroalkyl-substituted isoxazoles involves the metal-free [3+2] cycloaddition of halogenoximes with fluorinated alkenes or alkynes. This method offers regioselectivity and scalability, which are critical for preparing compounds such as this compound.

- Starting Materials: Halogenoximes bearing aryl substituents (e.g., 3-fluorophenyl) and propargylic alcohol derivatives.

- Reaction Conditions: Typically conducted in ethyl acetate or ether solvents at room temperature with bases such as triethylamine or sodium bicarbonate to facilitate nitrile oxide generation.

- Outcome: Formation of 3,5-disubstituted isoxazoles with the fluorinated substituent at the 5-position and a hydroxymethyl group at the 4-position, which corresponds structurally to this compound.

This method was demonstrated to produce high yields (40–95%) and could be scaled to multigram quantities, indicating its practicality for laboratory and industrial synthesis.

Late-Stage Deoxofluorination of Hydroxymethyl Isoxazoles

An alternative approach involves preparing the 5-hydroxymethyl isoxazole intermediate followed by deoxofluorination to introduce fluorine atoms selectively.

- Hydroxymethyl Intermediate Preparation: Achieved via cycloaddition of halogenoximes with propargylic alcohols.

- Deoxofluorination: Utilizes reagents such as DAST (diethylaminosulfur trifluoride) or other fluorinating agents to replace hydroxyl groups with fluorine.

- Advantages: Allows for the selective introduction of fluorine atoms at the 5-position while retaining the isoxazole core and the 3-fluorophenyl substituent.

This route provides a flexible platform to access various fluorinated isoxazole derivatives, including the target compound.

Nucleophilic Substitution on 5-Bromomethyl Isoxazoles

Another reported method involves the preparation of 5-bromomethyl isoxazole intermediates, which undergo nucleophilic substitution with fluoride sources to yield 5-fluoromethyl isoxazoles.

- Intermediate Synthesis: Bromomethylation of isoxazole derivatives.

- Fluoride Source: Typically tetrabutylammonium fluoride or other fluoride salts.

- Reaction Conditions: Mild temperatures in polar aprotic solvents.

- Outcome: Efficient conversion to fluoromethyl derivatives, which can be further manipulated to yield this compound analogs.

This method is convenient and complements the cycloaddition and deoxofluorination strategies.

Detailed Reaction Data and Yields

The following table summarizes representative yields and conditions for the synthesis of fluorinated isoxazoles closely related to this compound, adapted from comprehensive studies:

| Entry | Starting Halogenoxime Substituent | Fluorinated Alkene/Alkyne | Product Type | Yield (%) | Scale | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-Fluorophenyl | Propargylic alcohol | 5-(Fluoromethyl)isoxazole | 73-76 | Up to 150 g | Metal-free [3+2] cycloaddition, regioselective |

| 2 | 3-Phenyl (for comparison) | 2-Bromo-3,3,3-trifluoroprop-1-ene | 5-(Trifluoromethyl)isoxazole | 69 | 100 g | Requires 3-fold excess alkene |

| 3 | Amino acid-derived chloroximes | Fluorinated alkenes | Functionalized 5-fluoroisoxazoles | 40-95 | Multigram | Protected amino groups tolerated |

Table 1: Representative yields and conditions for fluorinated isoxazole synthesis.

Mechanistic Insights and Regioselectivity

- The regioselectivity of the [3+2] cycloaddition is influenced by steric and electronic factors, favoring 3,5-disubstituted isoxazoles.

- Quantum chemical calculations (DFT with dispersion corrections) support the preferential formation of the 3,5-substituted isomer due to lower activation energies (ΔG‡ ~23–26 kcal/mol) compared to alternative isomers.

- Frontier molecular orbital analysis indicates that the reaction proceeds via normal electron-demand cycloaddition, with the highest occupied molecular orbital (HOMO) of the nitrile oxide interacting with the lowest unoccupied molecular orbital (LUMO) of the alkene.

- Natural bond orbital charge distributions favor C–C bond formation at the observed regioisomeric positions, minimizing steric repulsion and electronic strain.

Summary of Preparation Methodologies

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Metal-free [3+2] cycloaddition of halogenoximes with fluorinated alkenes/alkynes | Regioselective, scalable, mild conditions | High yields, multigram scale | Requires synthesis of halogenoximes |

| Late-stage deoxofluorination of hydroxymethyl isoxazoles | Selective fluorination at 5-position | Flexibility in fluorine incorporation | Handling of fluorinating agents |

| Nucleophilic substitution on 5-bromomethyl isoxazoles | Convenient substitution reaction | Mild conditions, good yields | Requires bromomethyl intermediates |

Chemical Reactions Analysis

Types of Reactions: (5-(3-Fluorophenyl)isoxazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups at the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophilic reagents.

Major Products: The major products formed from these reactions include various functionalized isoxazole derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

(5-(3-Fluorophenyl)isoxazol-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (5-(3-Fluorophenyl)isoxazol-4-yl)methanol with structurally analogous compounds, focusing on substituent effects, synthesis routes, and physicochemical properties:

Key Observations:

Substituent Effects on Bioactivity: The 3-fluorophenyl group (as in the target compound) is associated with enhanced metabolic stability compared to chlorophenyl analogs due to fluorine’s smaller atomic radius and stronger C-F bond .

Synthetic Accessibility :

- Compounds with hydroxymethyl groups (e.g., target compound) often require post-synthetic oxidation or protection/deprotection strategies, as seen in .

- High-yield syntheses (e.g., 96% in ) leverage chiral catalysts for enantioselectivity, whereas halogenated derivatives (e.g., ) involve hazardous halogenation reagents.

Physicochemical Properties :

- Lipophilicity : Dichlorophenyl and isopropyl substituents () increase logP values, favoring membrane permeability but complicating aqueous formulation.

- Melting Points : Methyl-substituted analogs () exhibit higher melting points than ethoxy- or hydroxymethyl-substituted derivatives (), likely due to improved crystallinity.

Biological Activity

(5-(3-Fluorophenyl)isoxazol-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects, supported by diverse research findings.

Chemical Structure and Properties

The compound this compound features a fluorophenyl group attached to an isoxazole ring, providing unique chemical properties that may influence its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that derivatives of isoxazole compounds exhibit antibacterial properties against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 40 µg/mL |

These findings suggest that this compound could be a lead compound for developing new antibacterial agents .

2. Anticancer Activity

The anticancer potential of isoxazole derivatives has been investigated extensively. Studies have reported that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms.

| Cell Line | IC50 Value (µM) |

|---|---|

| Breast Cancer (MCF-7) | 14 |

| Prostate Cancer | 10 |

| Pancreatic Cancer | 5 |

Research has shown that these compounds can induce apoptosis in cancer cells and inhibit angiogenesis, which is critical for tumor growth .

3. Anti-inflammatory Activity

Inflammation is a key factor in many diseases, and compounds like this compound have been studied for their anti-inflammatory effects.

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| TNF-α | 78% |

| IL-6 | 89% |

These results indicate significant potential for the compound in treating inflammatory conditions .

4. Neuroprotective Effects

Recent studies have suggested that isoxazole derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's.

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom may enhance binding affinity and selectivity towards these targets.

Case Studies

- Anticancer Study : A study on the effects of isoxazole derivatives on human leukemia cell lines demonstrated significant cytotoxic effects with IC50 values as low as 1.50 µM, indicating strong potential for further development in cancer therapy.

- Antibacterial Evaluation : In a comparative study, the antibacterial efficacy of this compound was evaluated against standard antibiotics, showing comparable inhibition zones against tested bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-(3-Fluorophenyl)isoxazol-4-yl)methanol?

- Methodology :

- Cyclocondensation : Reacting acetylacetone with aryl oximes under alkaline conditions (e.g., NaOH in methanol at 0–5°C, pH 10). Progress is monitored via TLC using pet. ether:ethyl acetate (70:30) .

- Microwave-Assisted Synthesis : One-pot procedures using microwave irradiation to enhance reaction efficiency and reduce time. Trimethylsilyl reagents and aryl precursors are typical components .

- Key Considerations : Optimize pH, temperature, and solvent polarity to improve yield and purity.

Q. Which spectroscopic techniques are employed to characterize this compound?

- Analytical Workflow :

- NMR Spectroscopy : Determines substituent positions on the isoxazole ring and verifies hydroxyl group presence .

- X-Ray Crystallography : Resolves crystal structure and confirms spatial arrangement of the fluorophenyl and methanol groups .

- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹) .

- Validation : Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Strategies :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during cyclocondensation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate isoxazole ring formation.

- Microwave Parameters : Adjust irradiation time (5–15 min) and power (100–300 W) for one-pot synthesis .

- Data-Driven Approach : Use DOE (Design of Experiments) to systematically vary parameters and identify optimal conditions.

Q. How does the 3-fluorophenyl substituent influence the compound’s physicochemical and biological properties?

- Mechanistic Insights :

- Electron-Withdrawing Effect : Fluorine enhances electrophilicity at the isoxazole ring, affecting reactivity in nucleophilic substitutions .

- Lipophilicity : The fluorophenyl group increases logP, improving membrane permeability in cellular assays .

- Experimental Validation : Compare analogues (e.g., 4-fluorophenyl vs. 3-fluorophenyl) via HPLC logP measurements and in vitro permeability assays.

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

- Case Study : If NMR suggests a different tautomer than X-ray

Perform variable-temperature NMR to assess dynamic equilibria.

Re-examine crystallization solvents; polar solvents may stabilize specific conformers .

Validate with theoretical calculations (e.g., molecular docking to predict bioactive conformers) .

Q. What strategies address solubility challenges in biological assays?

- Formulation Approaches :

- Co-Solvents : Use DMSO (<5%) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Salt Formation : Explore sodium or hydrochloride salts for improved pharmacokinetic profiles .

- Analytical Monitoring : Track solubility via dynamic light scattering (DLS) during formulation development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.